molecular formula C6H9NO2S B12869999 O-methyl 2-oxopyrrolidine-1-carbothioate

O-methyl 2-oxopyrrolidine-1-carbothioate

Cat. No.: B12869999
M. Wt: 159.21 g/mol
InChI Key: FQMPXATYPZKSBZ-UHFFFAOYSA-N
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Description

O-methyl 2-oxopyrrolidine-1-carbothioate is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl 2-oxopyrrolidine-1-carbothioate typically involves the reaction of 2-oxopyrrolidine-1-carboxylic acid with methanol in the presence of a thionating agent. The reaction conditions often include:

    Solvent: Methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalyst, depending on the specific method used

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

O-methyl 2-oxopyrrolidine-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Corresponding substituted pyrrolidine derivatives

Scientific Research Applications

O-methyl 2-oxopyrrolidine-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-methyl 2-oxopyrrolidine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modifying the activity of these targets through covalent or non-covalent interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxopyrrolidine-1-carboxylic acid
  • N-methyl-2-oxopyrrolidine-1-carboxamide
  • 2-oxopyrrolidine-1-thiocarboxamide

Uniqueness

O-methyl 2-oxopyrrolidine-1-carbothioate is unique due to the presence of the methoxy group and the thioester functionality, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

O-methyl 2-oxopyrrolidine-1-carbothioate

InChI

InChI=1S/C6H9NO2S/c1-9-6(10)7-4-2-3-5(7)8/h2-4H2,1H3

InChI Key

FQMPXATYPZKSBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=S)N1CCCC1=O

Origin of Product

United States

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